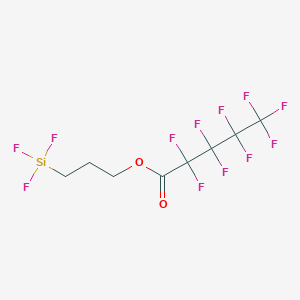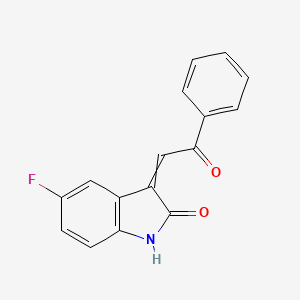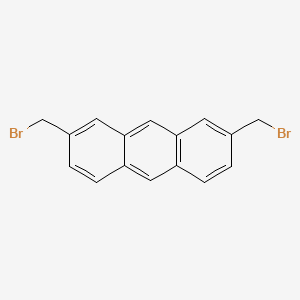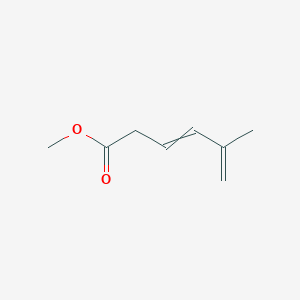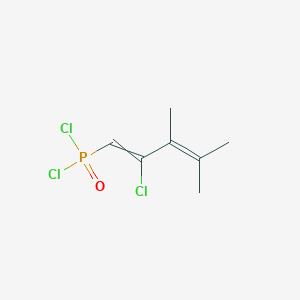
(2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a chlorinated, dimethyl-substituted pentadiene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride typically involves the chlorination of a suitable precursor, such as 3,4-dimethylpenta-1,3-diene, followed by the introduction of the phosphonic dichloride group. The reaction conditions often require the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, which is crucial for the large-scale synthesis of this compound.
化学反应分析
Types of Reactions
(2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Phosphonic esters or amides.
Oxidation: Phosphonic acids.
Reduction: Phosphines.
科学研究应用
Chemistry
In organic synthesis, (2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride is used as a reagent for introducing phosphonic groups into organic molecules, which can be further modified to create a variety of functionalized compounds.
Biology
Medicine
Research is ongoing to explore the use of phosphonic derivatives in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In materials science, this compound is used in the synthesis of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism by which (2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride exerts its effects involves the interaction of the phosphonic group with various molecular targets. The phosphonic group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity.
相似化合物的比较
Similar Compounds
Diethyl (2-chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonate: A related compound with similar reactivity but different physical properties due to the presence of ethyl groups.
2-Chloro-2,4-dimethylpentane: Another chlorinated compound with a different structural framework and reactivity profile.
Uniqueness
(2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride is unique due to the combination of its phosphonic dichloride group and the chlorinated, dimethyl-substituted pentadiene chain. This unique structure imparts specific reactivity and properties that are valuable in various applications, particularly in organic synthesis and materials science.
属性
CAS 编号 |
91487-83-1 |
|---|---|
分子式 |
C7H10Cl3OP |
分子量 |
247.5 g/mol |
IUPAC 名称 |
2-chloro-1-dichlorophosphoryl-3,4-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H10Cl3OP/c1-5(2)6(3)7(8)4-12(9,10)11/h4H,1-3H3 |
InChI 键 |
LHISQVUBRXAHFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C(=CP(=O)(Cl)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


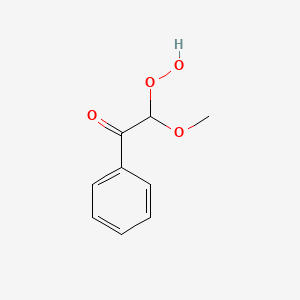
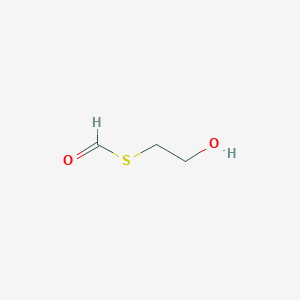
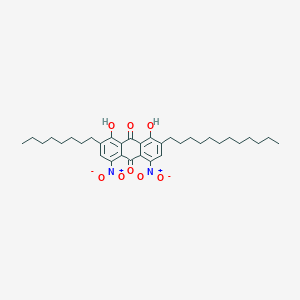
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
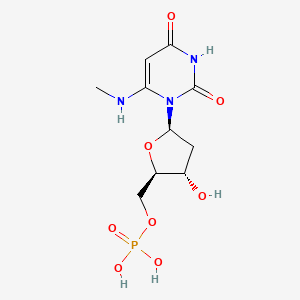
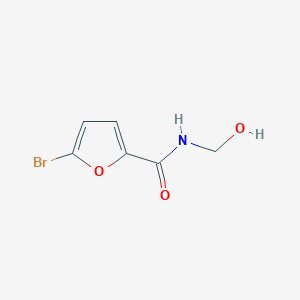
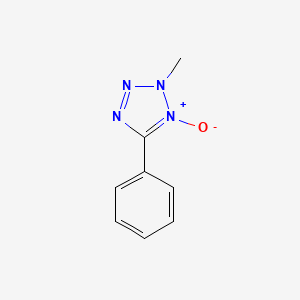
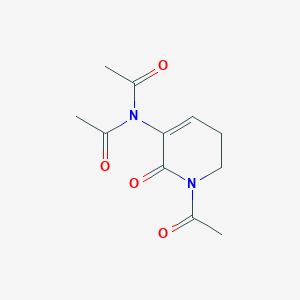
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)
![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
